N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a nitro group at the 5-position and dual N-linked moieties: a 4,6-dimethylbenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl group. This structure combines electron-withdrawing (nitro) and electron-donating (heterocyclic aromatic) components, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-8-13(2)18-16(9-12)29-20(22-18)23(11-14-4-3-7-21-10-14)19(25)15-5-6-17(28-15)24(26)27/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAXQNOIPKNNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is Mycobacterium tuberculosis . This compound has shown significant inhibitory activity against this bacterium, making it a potential candidate for anti-tubercular therapy.
Mode of Action
The compound interacts with its target by binding to the DprE1 enzyme . This enzyme is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacterium.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and, consequently, a compromised cell wall.
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure comprising:
- Benzothiazole ring : Known for its role in various biological activities.
- Nitro group : Often associated with anticancer properties.
- Furan and pyridine moieties : Contributing to its pharmacological profile.
Antitumor Activity
Recent studies have evaluated the antitumor potential of compounds similar to this compound. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
Table 1 summarizes the IC50 values of related compounds in 2D and 3D cell culture assays:
| Compound | Cell Line | IC50 (μM) 2D | IC50 (μM) 3D |
|---|---|---|---|
| Compound 5 | A549 | 6.48 ± 0.11 | 20.46 ± 8.63 |
| Compound 6 | HCC827 | 6.26 ± 0.33 | 16.00 ± 9.38 |
| Compound 9 | NCI-H358 | Moderate | High |
These results indicate that the presence of nitro groups enhances antitumor activity, particularly in two-dimensional assays where cellular interactions are more straightforward compared to three-dimensional environments .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that benzothiazole derivatives can exhibit significant antibacterial activity against various pathogens. The mechanism often involves interaction with bacterial DNA or inhibition of essential enzymes.
The biological activity of this compound may involve several mechanisms:
- DNA Intercalation : Compounds with similar structures have been observed to bind within the minor groove of DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to increased oxidative stress in cells, contributing to cytotoxicity.
Case Studies
Several research articles highlight the promising results of benzothiazole derivatives in clinical and laboratory settings:
- A study demonstrated that compounds with similar structures showed enhanced activity against resistant strains of bacteria and exhibited lower toxicity to normal cells compared to standard chemotherapeutics .
- Another investigation into the structure-activity relationship (SAR) emphasized the importance of specific substituents on the benzothiazole ring for optimizing biological efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of heterocyclic carboxamides. Below is a detailed comparison based on molecular features, synthesis, and biological activity:
Structural Analogues
Key Differences and Implications
- Substituent Effects: The pyridin-3-ylmethyl and 4,6-dimethylbenzo[d]thiazol-2-yl groups in the target compound introduce aromatic nitrogen and sulfur atoms, which may enhance binding to metalloenzymes or nucleic acids compared to simpler analogs like 22a (cyclohexyl substituent) . The 5-nitro group, common to both the target compound and 22a, is associated with redox-mediated cytotoxicity in trypanocidal agents . However, its combination with a benzothiazole moiety (as in the target) could modulate selectivity toward cancer cells, akin to thiazole-based drugs like Dasatinib .
- Synthetic Complexity: The target compound’s dual N-substituents likely require multi-step synthesis, contrasting with the single-amine coupling used for 22a .
- Biological Activity: 22a exhibits trypanocidal activity (42% yield in synthesis), suggesting the nitro-furan scaffold’s relevance in antiparasitic drug development .
Research Findings and Trends
- Antimicrobial Potential: Nitro-furan carboxamides like 22a are established in targeting trypanosomes, likely via nitro-reductase activation . The target compound’s benzothiazole group may enhance DNA intercalation or enzyme inhibition, broadening its antimicrobial scope.
- Anticancer Prospects : Thiazole derivatives (e.g., Dasatinib ) highlight the importance of heterocyclic diversity in kinase targeting. The target compound’s pyridine and benzothiazole groups could similarly modulate kinase or protease interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
